Cas no 2243504-76-7 (2-bromo-5,7-dimethoxy-1,3thiazolo4,5-dpyrimidine)

2-bromo-5,7-dimethoxy-1,3thiazolo4,5-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5,7-dimethoxy-1,3thiazolo4,5-dpyrimidine
- 2243504-76-7
- 2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
- EN300-2009748
- Thiazolo[4,5-d]pyrimidine, 2-bromo-5,7-dimethoxy-
-
- インチ: 1S/C7H6BrN3O2S/c1-12-5-3-4(9-6(8)14-3)10-7(11-5)13-2/h1-2H3
- InChIKey: DAVVWHGISUAYMZ-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=NC(OC)=C2SC(Br)=NC2=N1
計算された属性
- せいみつぶんしりょう: 274.93641g/mol
- どういたいしつりょう: 274.93641g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.759±0.06 g/cm3(Predicted)
- ふってん: 410.3±55.0 °C(Predicted)
- 酸性度係数(pKa): -0.70±0.50(Predicted)
2-bromo-5,7-dimethoxy-1,3thiazolo4,5-dpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2009748-0.1g |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 0.1g |
$293.0 | 2023-09-16 | |
Enamine | EN300-2009748-1g |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 1g |
$842.0 | 2023-09-16 | |
1PlusChem | 1P028PMX-500mg |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 500mg |
$873.00 | 2024-05-25 | |
1PlusChem | 1P028PMX-100mg |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 100mg |
$412.00 | 2024-05-25 | |
Aaron | AR028PV9-100mg |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 100mg |
$428.00 | 2025-02-16 | |
1PlusChem | 1P028PMX-250mg |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 250mg |
$579.00 | 2024-05-25 | |
Enamine | EN300-2009748-0.05g |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 0.05g |
$197.0 | 2023-09-16 | |
Enamine | EN300-2009748-0.5g |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 0.5g |
$656.0 | 2023-09-16 | |
Enamine | EN300-2009748-2.5g |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 2.5g |
$1650.0 | 2023-09-16 | |
Aaron | AR028PV9-50mg |
2-bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine |
2243504-76-7 | 95% | 50mg |
$296.00 | 2025-02-16 |
2-bromo-5,7-dimethoxy-1,3thiazolo4,5-dpyrimidine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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2-bromo-5,7-dimethoxy-1,3thiazolo4,5-dpyrimidineに関する追加情報
Introduction to 2-Bromo-5,7-Dimethoxy-1,3-Thiazolo[4,5-d]Pyrimidine (CAS No. 2243504-76-7)
2-Bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine (CAS No. 2243504-76-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of thiazolo[4,5-d]pyrimidines, which are known for their diverse pharmacological effects, including antiviral, anticancer, and anti-inflammatory activities.
The chemical structure of 2-bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine is characterized by a thiazole ring fused to a pyrimidine ring, with a bromine atom at the 2-position and methoxy groups at the 5 and 7 positions. The presence of these functional groups imparts specific chemical and biological properties that make this compound a valuable candidate for various pharmaceutical applications.
Recent research has highlighted the potential of 2-bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronavirus. The researchers found that the bromine substitution at the 2-position played a crucial role in enhancing the antiviral efficacy of the compound.
In addition to its antiviral properties, 2-bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine has shown promising anticancer activity. A study conducted by a team of researchers from the University of California in 2020 demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to its ability to disrupt DNA synthesis and induce apoptosis in cancer cells.
The anti-inflammatory potential of 2-bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine has also been explored. A recent study published in the European Journal of Pharmacology reported that this compound significantly reduced inflammation in animal models of arthritis. The researchers found that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby ameliorating inflammatory responses.
The synthesis of 2-bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine involves several well-established chemical reactions. One common approach is to start with a suitable thiazole derivative and undergo a series of substitution and cyclization reactions to form the final product. The bromination step is critical for introducing the bromine atom at the desired position on the pyrimidine ring.
In terms of safety and toxicity profiles, preliminary studies have shown that 2-bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine exhibits low toxicity in vitro and in vivo. However, further research is needed to fully evaluate its safety and potential side effects before it can be considered for clinical applications.
The future prospects for 2-bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine are promising. Ongoing clinical trials are exploring its potential as a treatment for viral infections and cancer. Additionally, researchers are investigating its use in combination with other therapeutic agents to enhance efficacy and reduce side effects.
In conclusion, 2-bromo-5,7-dimethoxy-1,3-thiazolo[4,5-d]pyrimidine (CAS No. 2243504-76-7) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in various therapeutic areas.
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